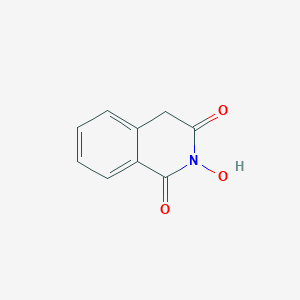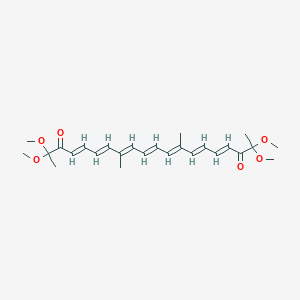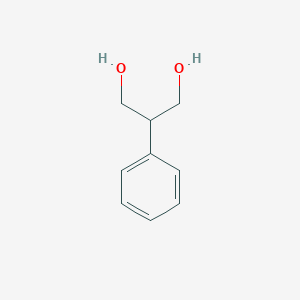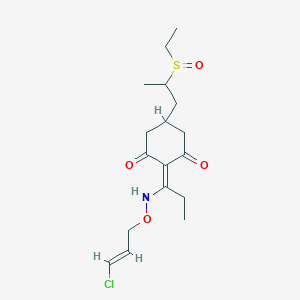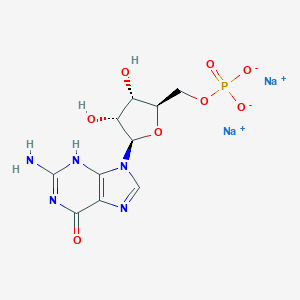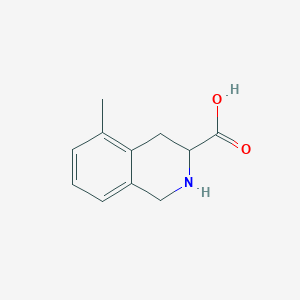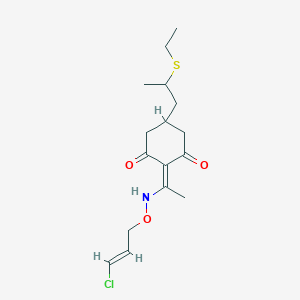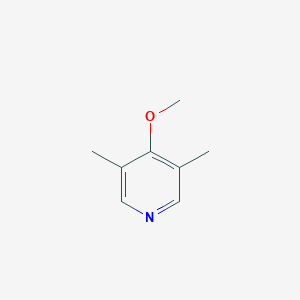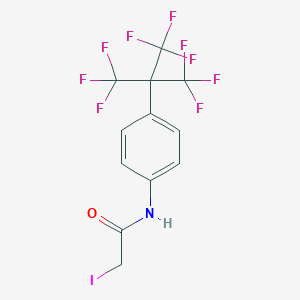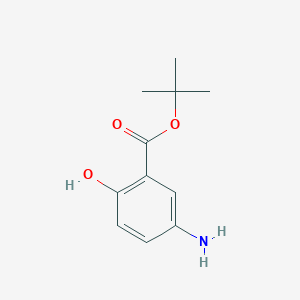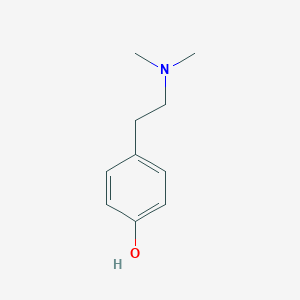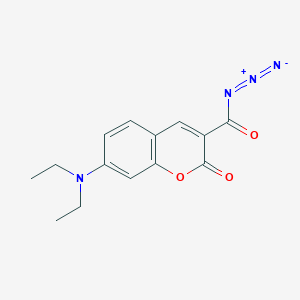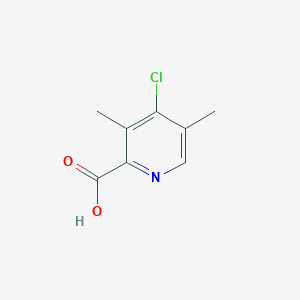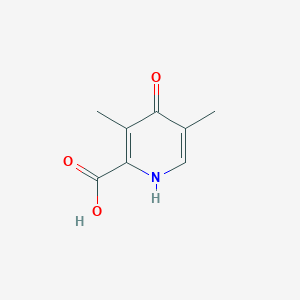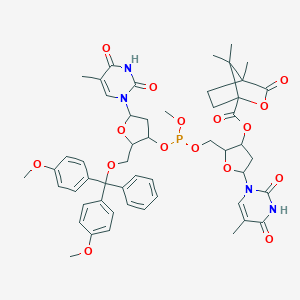
3-Dttctp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-DTTCTP involves its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, 3-DTTCTP has been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
3-DTTCTP has been found to exhibit unique biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-DTTCTP has been found to reduce the levels of reactive oxygen species and lipid peroxidation products in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-DTTCTP in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress. This makes it a potential candidate for the development of new antioxidants and treatments for oxidative stress-related diseases. However, one of the limitations of using 3-DTTCTP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-DTTCTP. One potential direction is the development of new antioxidants and treatments for oxidative stress-related diseases. Additionally, further studies are needed to determine the potential applications of 3-DTTCTP in the development of new antibiotics. Finally, more research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Conclusion
In conclusion, 3-DTTCTP is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique biochemical and physiological effects and has been found to have potential applications in the development of new antioxidants and antibiotics. Further research is needed to determine the safety and efficacy of 3-DTTCTP in human clinical trials.
Méthodes De Synthèse
The synthesis of 3-DTTCTP involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form 3,4-dihydroxybenzaldehyde thiosemicarbazone. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-DTTCTP.
Applications De Recherche Scientifique
3-DTTCTP has been studied extensively for its potential applications in various scientific fields. This compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 3-DTTCTP has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
144674-88-4 |
|---|---|
Nom du produit |
3-Dttctp |
Formule moléculaire |
C52H59N4O16P |
Poids moléculaire |
1027 g/mol |
Nom IUPAC |
[2-[[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-methoxyphosphanyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C52H59N4O16P/c1-30-26-55(47(61)53-43(30)57)41-24-37(70-46(60)51-23-22-50(5,45(59)71-51)49(51,3)4)40(69-41)29-67-73(65-8)72-38-25-42(56-27-31(2)44(58)54-48(56)62)68-39(38)28-66-52(32-12-10-9-11-13-32,33-14-18-35(63-6)19-15-33)34-16-20-36(64-7)21-17-34/h9-21,26-27,37-42H,22-25,28-29H2,1-8H3,(H,53,57,61)(H,54,58,62) |
Clé InChI |
YWFDZPZDPCCHRB-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(OC)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=C(C(=O)NC7=O)C)OC(=O)C89CCC(C8(C)C)(C(=O)O9)C |
Synonymes |
3'-O-(5'-dimethoxytritylthymidyl)-5'-O-(3'-camphanoylthymidyl)-O-methyl phosphite 3-DTTCTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



